1,3-Dioxo-2-(pyridin-3-ylmethyl)isoindoline-5-carboxylic acid
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Overview
Description
1,3-Dioxo-2-(pyridin-3-ylmethyl)isoindoline-5-carboxylic acid is a heterocyclic compound with the molecular formula C15H10N2O4. This compound is characterized by the presence of a pyridine ring attached to an isoindoline core, which is further substituted with carboxylic acid and dioxo groups. It is used in various scientific research applications due to its unique chemical structure and properties.
Scientific Research Applications
1,3-Dioxo-2-(pyridin-3-ylmethyl)isoindoline-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxo-2-(pyridin-3-ylmethyl)isoindoline-5-carboxylic acid typically involves the following steps:
Formation of Isoindoline Core: The isoindoline core can be synthesized through the cyclization of phthalic anhydride with amines.
Introduction of Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the isoindoline core.
Oxidation and Carboxylation: The final steps involve oxidation to introduce the dioxo groups and carboxylation to add the carboxylic acid functionality.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxo-2-(pyridin-3-ylmethyl)isoindoline-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the dioxo groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyridine ring and isoindoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halides and organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or amines.
Mechanism of Action
The mechanism of action of 1,3-Dioxo-2-(pyridin-3-ylmethyl)isoindoline-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dioxo-2-(pyridin-2-ylmethyl)isoindoline-5-carboxylic acid
- 1,3-Dioxo-2-(pyridin-4-ylmethyl)isoindoline-5-carboxylic acid
- 1,3-Dioxo-2-(quinolin-3-ylmethyl)isoindoline-5-carboxylic acid
Uniqueness
1,3-Dioxo-2-(pyridin-3-ylmethyl)isoindoline-5-carboxylic acid is unique due to the specific positioning of the pyridine ring, which influences its chemical reactivity and biological activity. This positioning allows for distinct interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
1,3-dioxo-2-(pyridin-3-ylmethyl)isoindole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O4/c18-13-11-4-3-10(15(20)21)6-12(11)14(19)17(13)8-9-2-1-5-16-7-9/h1-7H,8H2,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMHXCNFVPMENIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355101 |
Source
|
Record name | 1,3-dioxo-2-(pyridin-3-ylmethyl)isoindoline-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80355101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
348125-25-7 |
Source
|
Record name | 1,3-dioxo-2-(pyridin-3-ylmethyl)isoindoline-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80355101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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